

5-amino-1-methyl-1H-pyrazole-4-carbonitrile molecular weight

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Compound of Interest

Compound Name: 5-amino-1-methyl-1H-pyrazole-4-carbonitrile

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An In-Depth Technical Guide to **5-amino-1-methyl-1H-pyrazole-4-carbonitrile**

Introduction

5-amino-1-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound featuring a pyrazole core. This scaffold is of immense interest in the fields of medicinal chemistry and materials science due to the diverse biological activities exhibited by its derivatives.^{[1][2]} As a substituted aminopyrazole, this molecule serves as a versatile and highly valuable synthetic intermediate, or building block, for the construction of more complex fused heterocyclic systems.^{[1][3]} Its strategic placement of functional groups—an amino group, a nitrile, and a methyl-substituted nitrogen—offers multiple reaction sites for chemical modification.

This guide, intended for researchers, chemists, and professionals in drug development, provides a comprehensive technical overview of **5-amino-1-methyl-1H-pyrazole-4-carbonitrile**. It details its fundamental physicochemical properties, validated synthesis protocols, key applications as a precursor in drug discovery, and essential safety and handling guidelines. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to effectively utilize this compound in their work.

Part 1: Core Molecular Profile and Spectroscopic Data

Understanding the fundamental properties of a chemical intermediate is critical for its effective use in synthesis and for the accurate characterization of its derivatives.

Physicochemical Properties

The key quantitative data for **5-amino-1-methyl-1H-pyrazole-4-carbonitrile** are summarized in the table below. These parameters are essential for reaction planning, stoichiometry calculations, and purification processes.

Property	Value	Source(s)
Molecular Weight	122.13 g/mol	[3][4]
Chemical Formula	C ₅ H ₆ N ₄	[3]
CAS Number	5334-41-8	[3]
Appearance	Off-White Crystalline Solid	[3][5]
Melting Point	221-223 °C	[3][5]
Boiling Point	342.4 °C at 760 mmHg (Predicted)	[3]
Density	~1.3 g/cm ³ (Predicted)	[3]
Water Solubility	Insoluble	[6]

Chemical Structure

The structural arrangement of the molecule dictates its reactivity and steric profile.

2D Structure of **5-amino-1-methyl-1H-pyrazole-4-carbonitrile**

Expected Spectroscopic Signature

While a dedicated spectrum for this specific compound is not publicly available, its structure allows for the prediction of key spectroscopic features based on data from closely related analogues.[7][8]

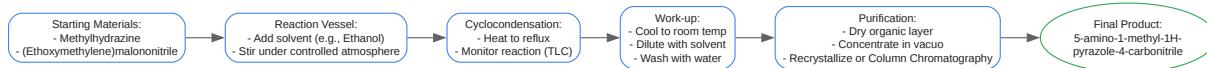
- ^1H NMR: The proton NMR spectrum is expected to be relatively simple. Key signals would include a singlet for the pyrazole ring proton (C3-H), a singlet for the N-methyl (N1-CH₃) protons, and a broad singlet for the amino (-NH₂) protons, which may shift depending on the solvent and concentration.
- ^{13}C NMR: The carbon NMR would show five distinct signals corresponding to the five carbon atoms in the molecule: the nitrile carbon (C≡N), the three distinct pyrazole ring carbons (C3, C4, C5), and the methyl carbon (-CH₃). The nitrile carbon would be significantly downfield.
- FT-IR (Infrared Spectroscopy): The IR spectrum provides clear evidence of the key functional groups. Expected characteristic peaks include:
 - A sharp, strong absorption band around 2200-2230 cm⁻¹ for the nitrile (C≡N) stretch.[7]
 - Two distinct bands in the 3200-3500 cm⁻¹ region corresponding to the symmetric and asymmetric N-H stretching of the primary amine (-NH₂).
 - A band around 1600-1650 cm⁻¹ for the N-H scissoring (bending) vibration.

Part 2: Synthesis Protocol and Mechanistic Rationale

The synthesis of 5-aminopyrazoles is a well-established area of organic chemistry. The primary route involves a cyclocondensation reaction, which is both efficient and highly regioselective.

General Synthesis Workflow

The most common and reliable method for synthesizing 5-amino-1-substituted-1H-pyrazole-4-carbonitriles is the reaction between a substituted hydrazine and a malononitrile derivative, such as (ethoxymethylene)malononitrile.[9][10] The reaction proceeds via a Michael-type addition followed by intramolecular cyclization and elimination.



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General workflow for the synthesis of 5-aminopyrazoles.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for analogous compounds.[\[9\]](#) [\[10\]](#)

Objective: To synthesize **5-amino-1-methyl-1H-pyrazole-4-carbonitrile**.

Materials:

- Methylhydrazine
- (Ethoxymethylene)malononitrile
- Absolute Ethanol (Solvent)
- Ethyl Acetate (Extraction)
- Deionized Water (Washing)
- Anhydrous Magnesium Sulfate or Sodium Sulfate (Drying agent)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methylhydrazine (1.2 mmol) to absolute ethanol (5 mL) under an inert atmosphere (e.g., Nitrogen).
 - Rationale: An inert atmosphere prevents potential side reactions with atmospheric oxygen or moisture. Ethanol is a common solvent for this reaction as it effectively dissolves the reactants and facilitates the reaction at a moderate reflux temperature.
- Addition of Reactant: Slowly add (ethoxymethylene)malononitrile (1.0 mmol) to the stirring solution.

- Rationale: Slow addition helps to control any initial exotherm and ensures a homogenous reaction mixture.
- Cyclization: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
 - Rationale: Heating provides the necessary activation energy for the cyclization and elimination steps. TLC is used to confirm the consumption of starting materials and the formation of the product.
- Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (50 mL) and transfer it to a separatory funnel.
- Extraction: Wash the organic layer with water (2 x 30 mL) to remove any remaining ethanol and water-soluble impurities.
 - Rationale: Ethyl acetate is an effective extraction solvent for the product, which has low water solubility. Washing removes impurities and simplifies purification.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
- Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure **5-amino-1-methyl-1H-pyrazole-4-carbonitrile**.

Part 3: Applications in Drug Discovery and Agrochemicals

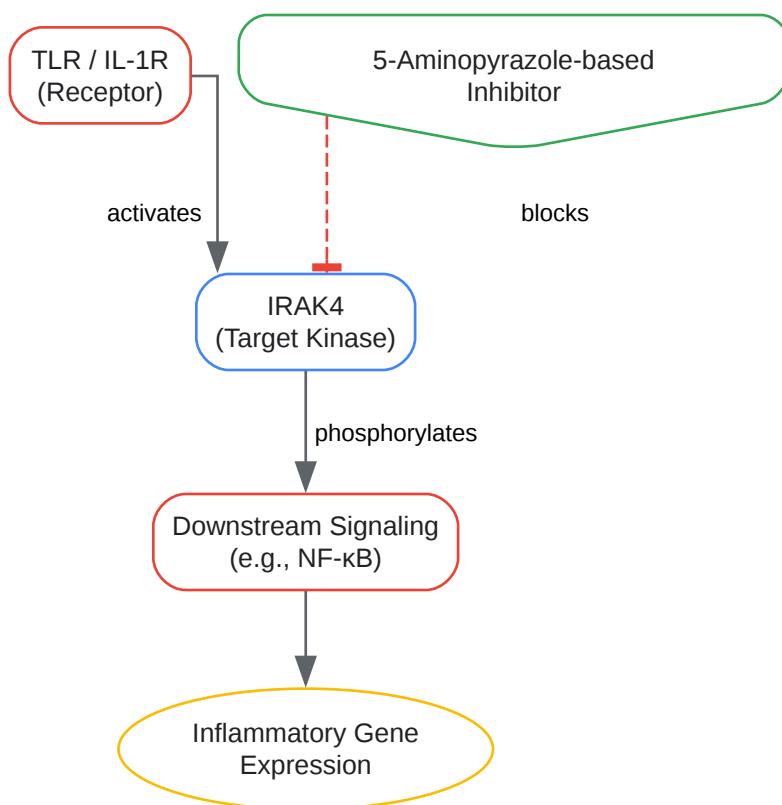
The utility of **5-amino-1-methyl-1H-pyrazole-4-carbonitrile** lies in its role as a precursor to more complex, biologically active molecules.

Intermediate in Drug Discovery: IRAK4 Inhibitors

A significant application of this pyrazole scaffold is in the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine-threonine kinase that functions downstream of Toll-like receptors (TLRs) and the IL-1 receptor, making it a key

mediator in the innate immune response.[11] Dysregulation of this pathway is implicated in numerous inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.

The 5-aminopyrazole core can be elaborated to produce potent and selective IRAK4 inhibitors. For example, derivatives have been developed into advanced pyrazolopyrimidine structures that show excellent potency and oral bioavailability.[11] The amino group at the 5-position serves as a crucial handle for building out the molecule to achieve optimal binding in the kinase's active site.



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Simplified IRAK4 signaling and point of inhibition.

Precursor in Agrochemicals

Derivatives of 5-aminopyrazoles have also been synthesized and investigated for their potential use in crop protection.[10] The pyrazole ring is a common feature in many commercially successful pesticides and herbicides. The specific substitutions on the ring system can be

tuned to target specific biological pathways in pests or weeds, highlighting the versatility of this chemical class beyond pharmaceuticals.

Part 4: Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when working with any laboratory chemical.

Hazard Identification:

- Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[12]
- Irritation: Causes skin irritation and serious eye irritation.[13]
- Respiratory: May cause respiratory irritation.[13]

Recommended Handling Procedures:

- Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.[14]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[15]
- Avoid Inhalation/Contact: Avoid breathing dust and prevent contact with skin and eyes.[13]
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[12]

Storage Guidelines:

- Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]
- Keep away from incompatible materials such as strong oxidizing agents, acids, and bases. [15]

Conclusion

5-amino-1-methyl-1H-pyrazole-4-carbonitrile is more than a simple chemical compound; it is a strategic synthetic intermediate with proven value in modern chemical research. Its

straightforward and high-yielding synthesis, combined with its versatile functional groups, makes it an ideal starting point for constructing complex molecular architectures. For researchers in drug discovery, its role as a precursor to potent kinase inhibitors like those targeting IRAK4 underscores its importance. Similarly, its potential in the agrochemical sector demonstrates the broad applicability of the pyrazole scaffold. By understanding its properties, synthesis, and safe handling, scientists can fully leverage this powerful building block to advance their research and development goals.

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